molecular formula C15H12N4S2 B2682949 11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol CAS No. 670270-89-0

11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol

Cat. No.: B2682949
CAS No.: 670270-89-0
M. Wt: 312.41
InChI Key: CIEOONGGSSMLCV-UHFFFAOYSA-N
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Description

11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol is a useful research compound. Its molecular formula is C15H12N4S2 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications

Thermal and Photochemical Properties Research into related compounds, such as derivatives of tetraazatricyclo dodecane, demonstrates unique thermal and photochemical behaviors. For instance, certain compounds exhibit novel rearrangements under thermal conditions in toluene and undergo further rearrangements upon photolysis, providing insights into their structural and chemical stability which can be relevant to the study of 11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol (Padwa, Sackman, Shefter, & Vega, 1972).

Degradation and Rearrangement Mechanisms The alkaline degradation of tetraazahomoadamantane derivatives, a chemical structure related to the compound , shows mechanisms of degradation that lead to the generation of formaldehyde and respective amines. Such studies provide a foundational understanding of the chemical stability and potential reactive pathways of similar compounds (Kang, Sen, & Thyagarajan, 1973).

Synthesis and Structural Analysis Investigations into the synthesis of related compounds, for example, those involving the reaction of tetracyanopyrrolidines with diazomethane, highlight methodologies for creating complex chemical structures. These syntheses provide valuable insights into potential synthetic routes and structural characteristics of the compound of interest (Lyshchikov, Nasakin, Lukin, Zolotoi, & Prokhorov, 1998).

Photolysis and Chemical Transformation The study of photolysis in compounds, such as 7-oxanorbornadienes condensed with tropone, reveals how exposure to light can facilitate chemical transformations, yielding hydroxyazulenes among other products. These findings could be relevant for understanding how light exposure affects the chemical compound (Nakazawa, Ashizawa, Jinguji, Yamaguchi, & Murata, 1986).

Properties

IUPAC Name

11-methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c1-8-3-5-10(6-4-8)11-9(2)21-14-12(11)13-17-18-15(20)19(13)7-16-14/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEOONGGSSMLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C4=NNC(=S)N4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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